molecular formula C6H7NOS B1176449 HoxA protein CAS No. 157907-48-7

HoxA protein

Cat. No.: B1176449
CAS No.: 157907-48-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The HoxA proteins are a family of DNA-binding transcription factors encoded by the HOXA gene cluster on chromosome 7, crucial for regulating gene expression, morphogenesis, and cellular differentiation during embryonic development . In research contexts, these proteins are intensely studied in oncology, particularly in acute myeloid leukemia (AML), where the overexpression of genes like HOXA3, HOXA9, and HOXA10 is a hallmark of the disease and is strongly associated with poor patient prognosis and a block in myeloid cell differentiation . Their mechanism of action involves binding to DNA through a conserved homeodomain and interacting with co-factors such as PBX and MEIS to control the transcription of target genes involved in self-renewal and proliferation . Beyond leukemia, HoxA proteins and their associated long non-coding RNAs, such as HOTTIP, are also investigated in solid tumors, including non-small cell lung cancer (NSCLC), for their potential role in tumor progression and as prognostic markers . This recombinant HoxA protein is supplied with high purity and stability, making it an essential tool for studies in transcriptional regulation, cancer mechanisms, and developmental biology. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

157907-48-7

Molecular Formula

C6H7NOS

Synonyms

HoxA protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of HoxA with Bacterial Homologs

Feature HoxA NtrC HoxBC/HupUV
Organism Ralstonia eutropha Enteric bacteria Rhodobacter capsulatus
Function Transcriptional activation Nitrogen assimilation H₂ oxidation
Activation H₂-dependent phosphorylation Phosphorylation via NtrB Electron transfer
Key Reference

Functional Divergence and Specificity Among HOXA Members

HOXA9 vs. HOXA10 vs. HOXA11 in Human Diseases:

  • HOXA9: Role in AML: Overexpressed in MLL-rearranged leukemias; knockdown inhibits leukemogenesis . Mechanism: Cooperates with DOT1L to maintain high H3K79 methylation, driving oncogenic transcription .
  • HOXA10 :
    • Reproductive System : Essential for endometrial receptivity; dysregulated by endocrine disruptors (e.g., BPA, DES) .
    • Cancer : Downregulated in endometrial cancer but upregulated in gliomas, suggesting tissue-specific roles .
  • HOXA11: Osteoblast Differentiation: Regulated by miR-23a; loss disrupts RUNX2-mediated bone formation . Leukemia: NUP98-HOXA11 fusions drive juvenile myelomonocytic leukemia (JMML) .

Table 2: Functional Roles of Select HOXA Genes

Gene Key Function Disease Association Regulatory Mechanism
HOXA9 Hematopoiesis, oncogenesis AML, NSCLC DOT1L/MLL complex
HOXA10 Embryo implantation, uterine development Endometriosis, glioma BPA/DES-induced methylation
HOXA11 Osteoblast differentiation JMML, osteosarcoma miR-23a cluster

Comparison with Other HOX Clusters (HOXB, HOXC, HOXD)

  • Expression Patterns: HOXA genes are preferentially upregulated in AML and gliomas, whereas HOXB and HOXC dominate in colorectal and breast cancers .
  • Epigenetic Regulation: HOXA uniquely relies on CTCF/cohesin-mediated chromatin looping for spatial co-linearity, a feature less pronounced in other clusters .

Interaction with Epigenetic and Transcriptional Regulators

  • DOT1L and MLL Complexes :
    • DOT1L-mediated H3K79me2/3 at the HOXA locus sustains leukemia maintenance. MLL rearrangements (e.g., CALM-AF10) hijack this pathway .
  • PRC2/EZH2 :
    • CDK1 phosphorylation inactivates EZH2, reducing H3K27me3 and derepressing HOXA genes in AML .
  • lncRNAs (HOTTIP) :
    • Binds WDR5/MLL complexes to enhance HOXA transcription via promoter-enhancer looping .

Table 3: Epigenetic Regulators of HOXA Cluster

Regulator Role Effect on HOXA Reference
DOT1L H3K79 methylation Activates HOXA9/10 in AML
EZH2 H3K27me3 repressive mark Silences HOXA; loss in AML
HOTTIP lncRNA recruiting MLL complexes Activates 5′ HOXA genes

Preparation Methods

Inducible Expression Vectors

The Sleeping Beauty transposon system is widely used for stable genomic integration of HoxA genes. In HEK293T and SEM cells, this system involves co-transfection of transposase vector SB100X with HoxA-containing plasmids. Stable integrants are selected using hygromycin (300 μg/mL), puromycin (2 μg/mL), or blasticidin (8 μg/mL). Expression is induced with 1 μg/mL doxycycline for 48 hours, enabling controlled HoxA production.

Table 1: Key Components of Inducible Systems

ComponentFunctionConcentration/Usage
SB100X transposaseGenomic integration1/10 plasmid ratio
DoxycyclineInducer of transgene expression1 μg/mL
Selection antibioticsStable line generationHygromycin: 300 μg/mL

Cell Culture and Transfection Techniques

Cell Lines and Media

  • HEK293T : Cultured in DMEM with 10% FCS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C/5% CO₂.

  • SEM cells : Maintained in RPMI 1640 supplemented with 10% FCS and 1% penicillin-streptomycin.

Transfection Methods

  • Polyethylenimine (PEI) : Used for transient transfection in HEK293T, achieving >70% efficiency.

  • AMAXA Nucleofector® : Optimized for SEM cells (Kit R, program T-016), ensuring high viability and stable HoxA integration.

Protein Extraction and Purification

Lysis Buffers and Conditions

Proteins are extracted using a buffer containing:

  • 150 mM NaCl

  • 20 mM HEPES

  • 0.4 mM EDTA

  • 2% Triton X-100

  • 10 mM ATP

  • Protease inhibitors.

Quantification via BCA assay ensures equal loading for downstream applications.

Immunoprecipitation (IP)

IP is performed with magnetic A/G beads and antibodies targeting epitope tags (e.g., mCherry for MLL-AF4 fusion proteins). Co-precipitated proteins, such as IRX1 bound to MLL-AF4, are eluted with Laemmli buffer and analyzed via SDS-PAGE.

Validation and Functional Analysis

Western Blotting

Proteins are resolved on 6–12% SDS-PAGE gels and transferred to PVDF membranes. Key antibodies include:

  • IRX1 (ab72642, Abcam)

  • MLL-C (61295, Active Motif)

  • mCherry (ab167453, Abcam).

Table 2: Antibody Specifications

TargetHostCloneApplication
IRX1RabbitPolyclonalWB, IP (1:1,000)
MLL-CMouseMonoclonalWB (1:500)

Chromatin Interaction Studies

Chromatin Immunoprecipitation (ChIP)

ChIP assays identify HoxA promoter occupancy. Cells are crosslinked with 1% formaldehyde, and chromatin is sheared to 200–500 bp fragments. Antibodies against IRX1 or MLL-AF4 enrich target DNA, quantified via qPCR with primers specific to HOXA9 or HOXA10 promoters.

3C (Chromosome Conformation Capture)

This technique maps HoxA cluster topology. BglII-digested chromatin is ligated, and interaction frequencies are quantified using control BAC clones (e.g., RP11-1132K14). Data normalization employs gene desert regions (ENCODE ENr313) to correct for technical variability.

Structural and Functional Insights

Retinoic Acid Response Elements (RAREs)

Synthetic HoxA clusters lacking distal enhancers (SynHoxA) exhibit reduced RA responsiveness. Mutation of four RAREs (RAREΔ) abolishes RA-induced chromatin reorganization, underscoring their role in HoxA regulation.

Challenges and Optimization Strategies

Protein Stability

HoxA proteins, particularly fusion variants like MLL-AF4, require protease inhibitors during extraction to prevent degradation. Additionally, wet blotting (30 V, 16 hours) improves transfer efficiency for high-MW proteins.

Endogenous Interference

Knockdown of endogenous Hoxa9 via shRNA confirms that anterior HoxA genes (e.g., HoxA1, HoxA4) autonomously drive transformation, independent of posterior cluster members .

Q & A

Q. What experimental approaches are used to study HoxA protein-DNA interactions?

To investigate HoxA-DNA binding, researchers employ electrophoretic mobility shift assays (EMSAs) using purified this compound or fusion constructs (e.g., β-Gal–HoxA) to test binding to target promoter regions . For example, HoxA-enriched extracts from Alcaligenes eutrophus were used to identify DNA-binding activity in the hoxF upstream region . However, challenges arise due to protein insolubility or loss of activity during purification, necessitating alternative methods like immunoaffinity chromatography or heparin-Sepharose fractionation .

Q. How can chromatin immunoprecipitation (ChIP) be optimized to study HoxA-mediated transcriptional regulation?

ChIP-seq protocols should target histone modifications (e.g., H3K27me3, H3K4me3) or transcription factors interacting with HoxA. For instance, studies on the HoxA cluster in leukemia cells combined ChIP with computational modeling to link chromatin state (e.g., polycomb-mediated silencing) to 3D conformational changes during differentiation . Including positive controls (e.g., known HoxA-bound regions) and validating results with CRISPR-Cas9 knockout models are critical for specificity .

Q. What techniques are used to assess HoxA phosphorylation states in cellular contexts?

Western blotting with phospho-specific antibodies is standard for detecting HoxA phosphorylation (e.g., HOXA10 in AML cells) . For quantitative analysis, mass spectrometry can identify phosphorylation sites, as demonstrated in phosphoproteomic studies of KMT2A-rearranged leukemia . However, researchers must account for tissue-specific isoform expression and cross-reactivity risks when selecting antibodies.

Advanced Research Questions

Q. How do chromatin conformation changes during differentiation affect HoxA cluster topology?

Differentiation triggers 3D genome reorganization of the HoxA cluster, shifting from a compact to a bifurcated structure. Chromosome conformation capture (3C) and modeling in myeloid cells revealed that 5′ HoxA genes (e.g., HOXA10) lose intra-cluster contacts upon activation, while 3′ genes (e.g., HOXA1) are silenced via H3K27me3 deposition . This spatial segregation aligns with distinct transcriptional outputs and CTCF-mediated boundary formation .

Q. What methodologies resolve contradictory findings in HoxA’s role across cancer types?

Discrepancies in HoxA’s oncogenic vs. tumor-suppressive roles require integrative multi-omics analysis . For example:

  • In kidney renal clear cell carcinoma (KIRC), HOXA13 overexpression correlates with poor prognosis, validated via TCGA data mining and functional assays (colony formation, apoptosis) .
  • In glioblastoma (GBM), HOXA family mutations (16% rate) are linked to worse survival, but specific isoforms (e.g., HOXA5) may suppress tumorigenesis . Cross-validation using in vivo models (e.g., xenografts) and single-cell RNA-seq can clarify context-dependent mechanisms .

Q. How does the lncRNA HOTTIP regulate HOXA genes, and what experimental models validate this interaction?

HOTTIP, transcribed from the 5′ end of the HOXA cluster, recruits the WDR5/MLL complex via direct RNA-protein binding to establish H3K4me3 marks at distal HOXA promoters . Key validation steps include:

  • Chromatin isolation by RNA purification (ChIRP) to confirm HOTTIP’s physical proximity to HOXA loci .
  • CRISPR-mediated HOTTIP deletion , which reduces HOXA13 expression in cancer cells .
  • Retroviral rescue experiments , where ectopic HOTTIP fails to activate HOXA genes in non-permissive cells, highlighting cis-regulatory constraints .

Q. What experimental designs address conflicting data on HoxA’s role in metabolic adaptation?

In Cupriavidus necator, HoxA regulates hydrogenase operons, but fitness outcomes vary with nutrient conditions. Researchers used transposon mutagenesis and chemostat-based competition assays to quantify protein cost trade-offs. For instance, hoxA knockout increases growth rate under fructose-limited conditions by reducing unnecessary enzyme production . Parallel RNA-seq and proteomics can dissect condition-specific regulatory networks .

Methodological Considerations

Q. Table 1: Key Techniques for HoxA Research

TechniqueApplication ExampleReference
EMSAHoxA-DNA binding in A. eutrophus
ChIP-seqH3K27me3 mapping in leukemia differentiation
CRISPR-Cas9Functional validation of HOXA13 in KIRC
3C/4C-seqHoxA cluster 3D architecture
PhosphoproteomicsHOXA10 phosphorylation in AML

Q. Data Contradiction Analysis Framework

Contextualize experimental systems : Compare cell type (e.g., AML vs. GBM), differentiation state, and species (human vs. bacterial HoxA).

Validate antibodies/constructs : Use isoform-specific reagents and orthogonal assays (e.g., EMSA + Western blot).

Leverage public datasets : Cross-check findings with TCGA, cBioPortal, or ENCODE data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.